molecular formula C8H8N2O2S B2539611 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester CAS No. 75103-40-1

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester

Cat. No. B2539611
CAS RN: 75103-40-1
M. Wt: 196.22
InChI Key: JXHTWAWHXYONKY-UHFFFAOYSA-N
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Description

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8N2O2S . It is a derivative of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid, which has a molecular weight of 168.18 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolo[2,1-b]thiazol-3(2H)-ones as Precursors : Ethyl esters of 6-Aryl-2.3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids are prepared by refluxing specific acetic acid ethyl esters. This process yields N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and propanamides, highlighting the chemical's role as a precursor in synthetic chemistry (Tverdokhlebov et al., 2004).

Molecular Structure Studies

  • Structural Analysis of Derivatives : The compound's derivatives have been synthesized and structurally analyzed, emphasizing its role in the study of molecular structures. For example, 7-Hydroxy-5-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylic Acid Ethyl Ester was prepared and analyzed using X-ray diffraction to understand its spatial structure (Ukrainets, Grinevich, & Alekseeva, 2017).

Involvement in Heterocyclic Synthesis

  • Role in Heterocyclic Compound Synthesis : The chemical is instrumental in the synthesis of various heterocyclic compounds. For instance, its involvement in the preparation of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester, where IR, NMR spectra, and elemental analysis were used to characterize these compounds (Nagarajaiah & Begum, 2015).

Cycloaddition Reactions

  • Cycloaddition Reaction Studies : The compound's ethyl ester variants are used in studying intramolecular dipolar cycloaddition reactions. This is exemplified in the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives from (2R,4R)-N-Acyl-2-phenylthiazolidine-4-carboxylic acids (Melo et al., 1999).

Safety and Hazards

The safety and hazards associated with 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety precautions. For detailed safety information, it would be best to consult the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name

ethyl 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-7(10-6)13-4-9-5/h3-4,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHTWAWHXYONKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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